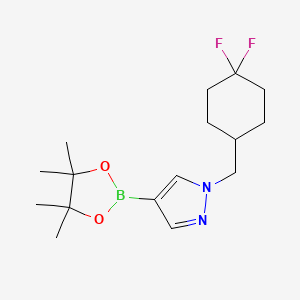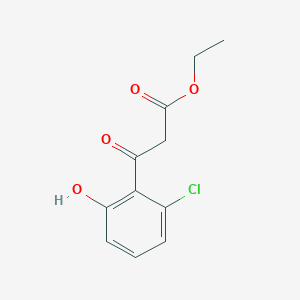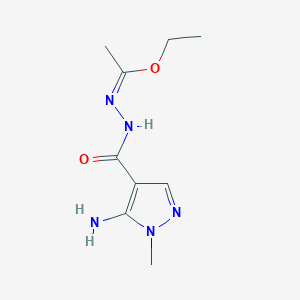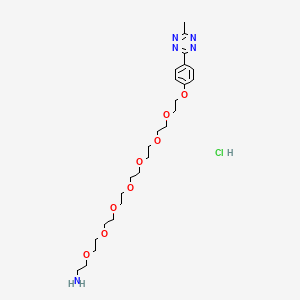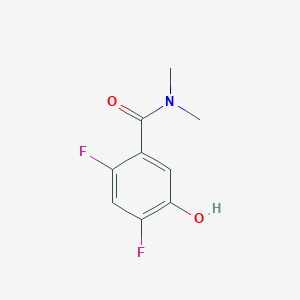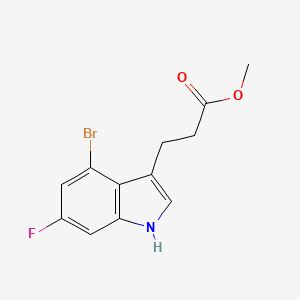
Methyl 3-(4-Bromo-6-fluoro-3-indolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD31977961 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Métodos De Preparación
The preparation of MFCD31977961 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability .
Análisis De Reacciones Químicas
MFCD31977961 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
MFCD31977961 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating certain conditions. Industrially, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of MFCD31977961 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
MFCD31977961 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with triazolo ring structures or methanesulfonate groups. The uniqueness of MFCD31977961 lies in its specific reactivity and stability, which make it suitable for a wide range of applications .
Conclusion
MFCD31977961 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject for ongoing research and development.
Propiedades
Fórmula molecular |
C12H11BrFNO2 |
|---|---|
Peso molecular |
300.12 g/mol |
Nombre IUPAC |
methyl 3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H11BrFNO2/c1-17-11(16)3-2-7-6-15-10-5-8(14)4-9(13)12(7)10/h4-6,15H,2-3H2,1H3 |
Clave InChI |
BVTIRIPDWHYSEE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CNC2=C1C(=CC(=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


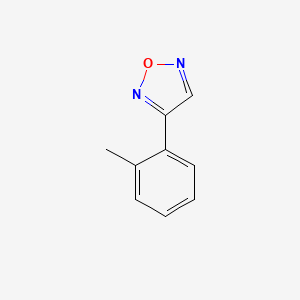
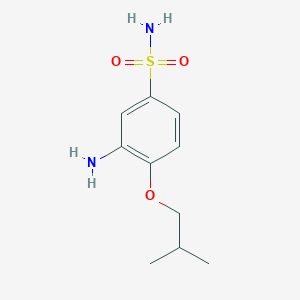
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
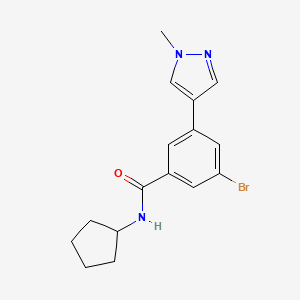
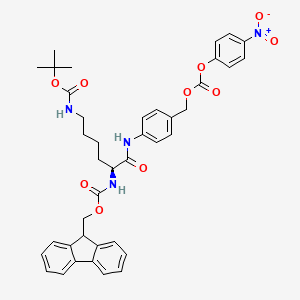
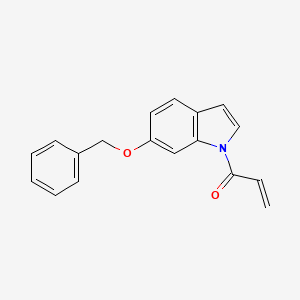
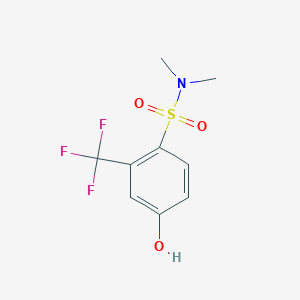
![[4-[(2-Fluorobenzyl)thio]phenyl]boronic acid](/img/structure/B13726139.png)
